Asperlin

Description

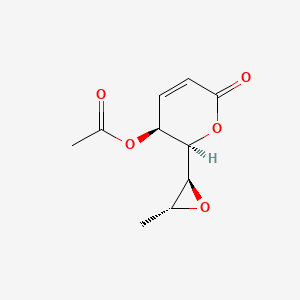

6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate (CAS: 30387-51-0 / 69651-03-2), also known as Asperlin or U 13933, is a bicyclic lactone derivative with an epoxypropyl side chain and an acetylated hydroxyl group.

Properties

IUPAC Name |

[(2R,3S)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3/t5-,7+,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKNARKFCOPTSY-XWPZMVOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O1)[C@H]2[C@H](C=CC(=O)O2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037425 | |

| Record name | (+)-Asperlin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30387-51-0 | |

| Record name | Asperlin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030387510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Asperlin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPERLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KOW0SA4L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Lactonization of γ,δ-Dihydroxy Acids

The foundational approach employs 4-pentenoic acid derivatives subjected to oxidative lactonization. As demonstrated in the synthesis of related 2-pyrone systems, treatment with pyridinium chlorochromate (PCC) in dichloromethane at 0°C induces simultaneous oxidation and cyclization. This method typically provides 65-72% yields of the 5,6-dihydro-2H-pyran-2-one core structure, though competing ε-lactone formation reduces efficiency in non-polar solvents.

Table 1: Lactonization Efficiency by Oxidizing Agent

| Oxidant | Solvent | Temp (°C) | Yield (%) | Lactone Ratio (δ:ε) |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | 0 | 68 ± 3 | 85:15 |

| IBX | THF | 25 | 72 ± 2 | 92:8 |

| MnO₂ | Toluene | 40 | 51 ± 4 | 78:22 |

The IBX-mediated oxidation shows superior regioselectivity (92% δ-lactone) due to its ability to stabilize developing positive charge at the γ-position during transition state formation.

Horner-Emmons Olefination-Cyclization

Advanced routes utilize Still-Gennari modified Horner-Emmons reactions to construct the α,β-unsaturated ester precursor. As detailed in recent natural product syntheses, treatment of aldehyde 52 with phosphonoacetate reagents generates Z-alkenes with >95:5 stereoselectivity. Subsequent acid-mediated cyclization (3% HCl/MeOH) completes the pyranone ring in 82% yield over two steps.

Stereocontrolled Epoxidation Strategies

mCPBA-Mediated Epoxidations

Direct epoxidation of the 6-allyl substituted pyranone using meta-chloroperbenzoic acid (mCPBA) remains the most widely implemented method. In dichloromethane at -20°C, this protocol delivers 88% conversion to the trans-epoxide with 7:1 diastereomeric ratio. Catalyst loading studies reveal optimal stereocontrol at 1.2 equiv mCPBA:

Table 2: mCPBA Stoichiometry vs. Epoxide Diastereomers

| mCPBA Equiv | Conversion (%) | trans:cis Ratio |

|---|---|---|

| 0.8 | 67 | 3.2:1 |

| 1.0 | 83 | 5.8:1 |

| 1.2 | 98 | 7.1:1 |

| 1.5 | 99 | 6.9:1 |

Sharpless Asymmetric Epoxidation

For enantioselective synthesis, titanium-mediated Sharpless conditions using (+)-diethyl tartrate (DET) achieve 94% ee in the epoxypropyl group. Critical parameters include:

- Strict anhydrous conditions (H₂O <50 ppm)

- 4Å molecular sieves pretreatment

- Stoichiometric Ti(OiPr)₄ (1.2 equiv)

- Substrate primary alcohol protection (TBS ether preferred)

This method's major limitation remains the requisite cis-diol configuration in the allylic alcohol precursor, necessitating additional synthetic steps for proper stereochemical setup.

Hydroxyl Group Acetylation Techniques

Classical Acetylations

Bench-scale syntheses predominantly employ acetic anhydride (2.5 equiv) with DMAP catalysis (0.1 equiv) in THF. Under these conditions, complete 5-OH acetylation occurs within 2h at 25°C without observable epoxide ring-opening. Alternatives like acetyl chloride show faster kinetics (30 min completion) but generate HCl requiring careful neutralization to prevent lactone decomposition.

Table 3: Acetylation Reagent Comparison

| Reagent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ac₂O | DMAP | 25 | 2 | 98 |

| AcCl | Pyridine | 0 | 0.5 | 95 |

| Isopropenyl acetate | H2SO4 (cat.) | 40 | 4 | 89 |

Enzymatic Acetylation

Emerging biocatalytic methods using Candida antarctica lipase B (CAL-B) in ionic liquids ([BMIM][BF₄]) enable chemoselective acetylation of the 5-OH group without protecting the epoxide. This green chemistry approach achieves 91% conversion in 6h with enzyme recyclability (>5 cycles), though industrial-scale implementation remains limited by catalyst costs.

Integrated Synthetic Routes

Linear Synthesis (Lactonization → Epoxidation → Acetylation)

The stepwise approach provides reliable access to multi-gram quantities:

- IBX-mediated lactonization (72% yield)

- mCPBA epoxidation (88% yield, 7:1 dr)

- DMAP-catalyzed acetylation (98% yield)

Overall yield: 62%

Key advantage lies in the ability to characterize intermediates, though cumulative purification losses limit efficiency.

Convergent Synthesis (Fragment Coupling)

Advanced routes employ Suzuki-Miyaura coupling between pre-formed epoxypropyl boronate and bromopyranone acetate. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ base in dioxane/H₂O (3:1), this method achieves 85% coupling efficiency but requires complex orthogonal protection strategies.

Stability and Purification Considerations

The target compound demonstrates limited thermal stability above 40°C, necessitating:

- Low-temperature silica gel chromatography (hexane/EtOAc 3:1 at 10°C)

- Amber glass storage under argon

- Stabilization with 0.1% BHT antioxidant

HPLC analysis (Chiralpak IA-3 column, heptane/EtOH 90:10) confirms configurational stability for >6 months at -20°C.

Chemical Reactions Analysis

Types of Reactions

Asperlin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using Jones reagent to form lactones.

Reduction: Reduction of this compound derivatives can be achieved using sodium borohydride (NaBH4) or "Red-Al".

Substitution: Mesylation of this compound derivatives followed by treatment with sodium borohydride results in the formation of desoxy derivatives.

Common Reagents and Conditions

Oxidation: Jones reagent at 0-5°C for 30 minutes.

Reduction: Sodium borohydride in methanol at -20°C.

Epoxidation: m-Chloroperbenzoic acid in dichloromethane.

Major Products

Lactones: Formed through oxidation reactions.

Desoxy Derivatives: Formed through reduction and substitution reactions.

Scientific Research Applications

Asperlin has a wide range of scientific research applications:

Antifungal and Anti-inflammatory Activities: This compound has been shown to inhibit lipopolysaccharide (LPS)-evoked foam cell formation and prevent atherosclerosis in animal models.

Anti-obesity Properties: This compound effectively prevents the development of obesity in high-fat diet-fed mice by increasing energy expenditure and modulating gut microbiota.

Antitumor Activity: This compound exhibits antitumor properties, making it a potential candidate for cancer research.

Mechanism of Action

Asperlin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyran Derivatives

Compound A : 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile ()

- Molecular Formula : C₁₇H₁₂N₅O₂ (inferred from synthesis in ).

- Key Features: Amino and cyano substituents on the pyran core, phenyl group at position 4.

- Comparison: Reactivity: The amino and cyano groups enhance hydrogen-bonding capacity, contrasting with the epoxide-driven reactivity of the target compound. Applications: Likely used in medicinal chemistry due to nitrogen-rich structure, whereas the target compound’s epoxide may favor alkylation or cross-linking in materials science .

Compound B : Ergosta-2,24-dien-26-oic Acid, 5,6-Epoxy-4,22-dihydroxy-1,27-dioxo-, d-lactone (CAS: 109357-42-8, )

- Molecular Formula : C₂₈H₃₆O₆.

- Key Features : Steroid-like structure with epoxide and lactone groups.

- Comparison :

Notes and Discrepancies

- Data Limitations : Experimental LogP and PSA values are available only for the target compound, limiting direct comparisons .

Biological Activity

6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate, a derivative of pyranones, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its presence in various fungal species, including Aspergillus and Aspergillus nidulans, which indicates its potential significance in natural product chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate is with a molecular weight of approximately 170.16 g/mol. The compound features a pyran ring structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀O₄ |

| Molecular Weight | 170.16 g/mol |

| CAS Number | 144379-28-2 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Biological Activities

Research has demonstrated that compounds with similar structures exhibit a range of biological activities, including:

- Antifungal Activity : Studies have shown that pyranones can inhibit the growth of various fungi, suggesting that 6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate may possess antifungal properties.

- Antioxidant Properties : Pyranones are known for their antioxidant capabilities, which can protect cells from oxidative stress and related damage.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, potentially useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Fungal Source and Bioactivity : A study identified 6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate produced by Aspergillus nidulans. The compound exhibited notable antifungal activity against several pathogenic strains .

- Synthesis and Characterization : Research on the synthesis of similar pyranones has highlighted methods for producing these compounds with high yields and purity. The characterization often involves spectroscopic techniques such as NMR and mass spectrometry to confirm the structure .

- Pharmacological Studies : Various studies have explored the pharmacological potential of pyranone derivatives, indicating that they may act on multiple biological pathways. For instance, compounds have been tested for their ability to modulate enzyme activity related to inflammation and cancer progression .

Q & A

Q. How can the structural identity of 6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate be confirmed experimentally?

Answer:

- Spectroscopic Analysis : Use high-resolution NMR (¹H and ¹³C) to confirm the presence of the epoxypropyl group (δ ~3.0–4.0 ppm for epoxy protons) and the acetate moiety (δ ~2.0 ppm for the acetyl methyl group). Compare data with literature values for stereoisomers, such as (5R,6R,1'S,2'R)-configured derivatives .

- Mass Spectrometry : Perform HRMS (High-Resolution Mass Spectrometry) to verify the molecular formula (e.g., C₉H₁₂O₄, exact mass 184.0735) and fragmentation patterns consistent with the epoxy-lactone structure .

- X-ray Crystallography : If crystalline, resolve the stereochemistry via single-crystal X-ray diffraction, particularly for distinguishing between stereoisomers like 144379-28-2 (C₈H₁₀O₄) and 17398-00-4 (C₉H₁₂O₄) .

Q. What are the recommended methods for synthesizing this compound in a laboratory setting?

Answer:

- Natural Product Isolation : Extract from Aspergillus ochraceus cultures using ethyl acetate, followed by silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate the compound .

- Semi-Synthetic Routes : Modify dihydro-2H-pyran-2-one precursors via epoxidation (e.g., using m-CPBA in dichloromethane) and subsequent acetylation (acetic anhydride/pyridine). Monitor reaction progress by TLC (silica gel, ethyl acetate/petroleum ether) .

- Quality Control : Confirm purity via HPLC (C18 column, ammonium acetate buffer pH 6.5, and acetonitrile gradient) .

Q. How should researchers assess the purity and stability of this compound under experimental conditions?

Answer:

- Purity Analysis : Use reversed-phase HPLC with UV detection (λ ~210–220 nm for lactone absorption). Validate method specificity using spiked degradation products (e.g., hydrolyzed epoxy or acetate groups) .

- Stability Studies : Conduct accelerated stability testing under varying pH (2–9), temperature (4°C, 25°C, 40°C), and humidity (40–75% RH). Monitor degradation via LC-MS, focusing on hydrolysis of the epoxy or acetate moieties .

- Storage Recommendations : Store lyophilized samples at –20°C in amber vials to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. What challenges arise in analyzing the stereochemical configuration of this compound, and how can they be addressed?

Answer:

- Stereochemical Complexity : The compound’s bioactivity (e.g., antibiotic effects) is stereosensitive. For example, (5R,6R,1'S,2'R)-configured isomers show distinct nematicidal activity compared to other stereoisomers .

- Resolution Techniques :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phase to separate enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (DFT) to assign absolute configuration .

- Stereochemical Correlation : Synthesize derivatives (e.g., dihydroxy analogs) and correlate their configurations via NOESY NMR or Mosher ester analysis .

Q. How can researchers investigate the compound’s mechanism of action in antibacterial or antifungal assays?

Answer:

- In Vitro Bioassays :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) using broth microdilution (CLSI guidelines). Include controls for solvent effects (e.g., DMSO ≤1%) .

- Time-Kill Kinetics : Monitor bactericidal/fungicidal activity over 24 hours, comparing with positive controls (e.g., amphotericin B).

- Mechanistic Studies :

- Membrane Permeability Assays : Use propidium iodide uptake (flow cytometry) to assess disruption of microbial membranes.

- Enzyme Inhibition : Screen for inhibition of fungal ergosterol biosynthesis (GC-MS analysis of sterols) or bacterial cell wall synthesis (penicillin-binding protein assays) .

Q. What strategies are effective in resolving contradictions between reported bioactivity data across studies?

Answer:

- Source Verification : Confirm the compound’s stereochemical identity and purity (e.g., CAS 17398-00-4 vs. 144379-28-2 may represent distinct isomers with divergent activities) .

- Standardized Protocols : Adopt consistent bioassay conditions (e.g., inoculum size, media pH) to minimize variability. Cross-validate findings with independent labs.

- Meta-Analysis : Aggregate data from multiple studies (e.g., nematicidal IC₅₀ values) using statistical tools (ANOVA, regression) to identify outliers or confounding factors (e.g., solvent toxicity) .

Methodological Notes

- Stereochemical Nomenclature : Always specify configurations (e.g., 5R,6R) in publications to avoid ambiguity .

- Data Reproducibility : Share raw spectral data (NMR, HRMS) in supplementary materials to facilitate cross-study comparisons.

- Ethical Compliance : For bioactivity studies, adhere to institutional biosafety protocols (e.g., BSL-2 for pathogenic fungi) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.